ethyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.10381361 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Synthesis
The compound features a tetrahydropyridine core with multiple functional groups, including a cyano group and a sulfanyl moiety. The synthesis typically involves several steps:
- Formation of the Dihydropyridine Ring : This can be achieved through a Hantzsch reaction involving an aldehyde, a β-keto ester, and ammonia.
- Introduction of the Cyano Group : A nucleophilic substitution reaction is used to incorporate the cyano group.
- Sulfanylation : The sulfanyl group is added through thiolation reactions using thiol reagents.
The detailed synthesis pathways can be referenced in chemical literature .
The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the cyano group allows it to act as an electrophile, while the hydroxyl and sulfanyl groups facilitate hydrogen bonding. These interactions can modulate enzyme activities and receptor binding, leading to diverse biological effects .
Antimicrobial Activity
Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds derived from similar structures demonstrated efficacy against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .
Antitumor Activity
Studies have shown promising results regarding the anticancer potential of this compound:
- Cytotoxicity Tests : In vitro assays revealed that derivatives exhibited cytotoxic effects against human tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were reported to be within a range indicating moderate to high activity .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of the tetrahydropyridine framework. Results indicated that certain derivatives had significant inhibitory effects on bacterial growth compared to standard antibiotics .
- Antitumor Activity : Another research effort focused on the cytotoxic effects of similar compounds against cancer cell lines. The findings suggested that modifications in the structure could enhance antitumor efficacy .
Summary of Findings
Properties
IUPAC Name |
ethyl 2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-22-16(21)10-23-17-14(9-18)13(8-15(20)19-17)12-7-5-4-6-11(12)2/h4-7,13H,3,8,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFVFWJEFVGSDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.